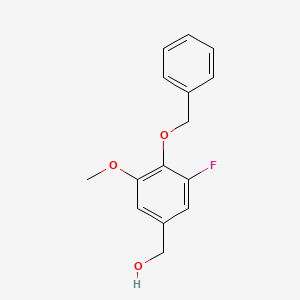

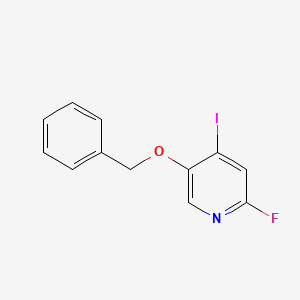

5-(Benzyloxy)-2-fluoro-4-iodopyridine

説明

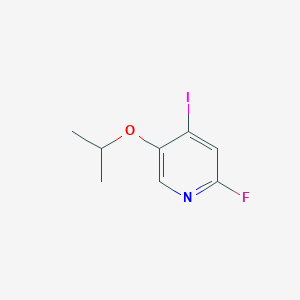

“5-(Benzyloxy)-2-fluoro-4-iodopyridine” is likely a pyridine derivative with a benzyloxy group at the 5-position and halogen atoms (fluorine and iodine) at the 2- and 4-positions respectively. Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .

Synthesis Analysis

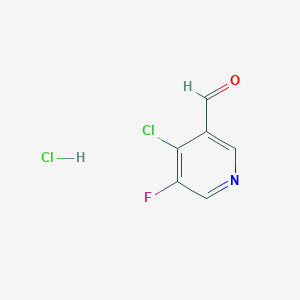

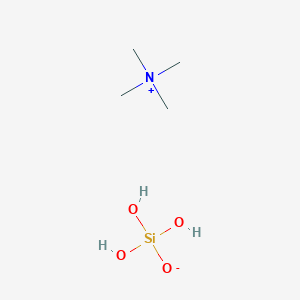

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of a pyridine ring. The benzyloxy group could potentially be introduced via a nucleophilic substitution reaction . The introduction of the halogens (fluorine and iodine) could be achieved through electrophilic halogenation .Molecular Structure Analysis

The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The electron-withdrawing halogens (fluorine and iodine) and the electron-donating benzyloxy group would have significant effects on the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

As a pyridine derivative, this compound could participate in various chemical reactions. The presence of halogens makes it a potential candidate for nucleophilic substitution reactions. The benzyloxy group could also be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar pyridine ring and halogens would likely make it somewhat soluble in polar solvents .科学的研究の応用

Synthesis and Structural Modifications

5-(Benzyloxy)-2-fluoro-4-iodopyridine is utilized in chemical synthesis as a versatile building block for creating complex molecules. Its halogenated structure makes it a candidate for various organic synthesis reactions, including halogen dance reactions and electrophilic substitutions. For example, it has been used in the synthesis of pentasubstituted pyridines, where its unique halogen configuration allows for targeted functionalization and structural diversification, crucial for developing new chemical entities in medicinal chemistry (Wu et al., 2022). Similarly, its involvement in basicity gradient-driven isomerization of halopyridines showcases its utility in creating structural manifolds from a common precursor, demonstrating its role in the innovative synthesis of complex molecular frameworks (Schlosser & Bobbio, 2002).

Development of Bioactive Molecules

The compound is also pivotal in the development of bioactive molecules. Its structural framework has been exploited in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits, illustrating its significance in the production of molecules with potential therapeutic applications. These molecules are of interest due to their structural similarity to naturally occurring amino acids and their potential utility in drug development, highlighting the role of 5-(Benzyloxy)-2-fluoro-4-iodopyridine in advancing medicinal chemistry (Burger et al., 2006).

Advanced Material Synthesis

Furthermore, its application extends to the synthesis of advanced materials, including the development of novel synthesis methods for fluoropyridines, which are crucial in the fabrication of materials with specific electronic and photonic properties. The ability to incorporate fluorine selectively into pyridine rings opens avenues for creating materials with tailored properties for electronic applications, indicating the broad utility of 5-(Benzyloxy)-2-fluoro-4-iodopyridine beyond medicinal chemistry into materials science (Wittmann et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-fluoro-4-iodo-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHOMQAFCYVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255310 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluoro-4-iodopyridine | |

CAS RN |

2056110-41-7 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。